5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one
Description
5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
5-amino-2,4-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-7-3(5)6-8(2)4(7)9/h1-2H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSCUJYRUOUFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22354-70-7 | |
| Record name | 3-amino-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Key factors include the selection of efficient catalysts, precise control of reaction parameters, and effective purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways and cellular responses .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
5-Nitro-1,2,4-triazole: A derivative with a nitro group, known for its energetic properties.
4-Amino-1,2,4-triazole: Another amino-substituted triazole with different reactivity and applications.
Uniqueness: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amino functionality make it a versatile compound for various synthetic and research applications .
Biological Activity
5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS Number: 1003-35-6) is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 100.08 g/mol. Its physical properties include a density of 2.27 g/cm³ and a boiling point of 548.1 °C at 760 mmHg .
1. Antimicrobial Activity
Research has demonstrated that compounds within the triazole family exhibit significant antimicrobial properties. A study found that derivatives of triazoles showed activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The synthesized derivatives were tested against these microorganisms using standard agar diffusion methods.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Enterococcus faecalis | 18 |
| Compound C | Bacillus cereus | 22 |
These results indicate that modifications to the triazole structure can enhance antimicrobial efficacy .
2. Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action is believed to involve the inhibition of aromatase activity, which is crucial in estrogen synthesis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 15 |
| Compound E | MDA-MB-231 | 12 |
The lower the IC50 value, the more potent the compound is against cancer cells .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, triazole compounds have shown promise in anti-inflammatory applications. Studies indicate that these compounds can inhibit pro-inflammatory cytokines in vitro.
| Compound | Cytokine Inhibition (%) |
|---|---|
| Compound F | IL-6 |
| Compound G | TNF-alpha |
These findings suggest that triazoles could be developed as therapeutic agents for inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives against fungal pathogens. The results indicated that specific modifications to the triazole ring significantly enhanced antifungal activity compared to standard treatments like ketoconazole.
Case Study 2: Cancer Cell Line Studies
In another study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of triazole compounds and assessed their anticancer activity against multiple cell lines. Notably, one derivative exhibited an IC50 value significantly lower than established chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or hydrazine-mediated cyclization. For example, refluxing precursor hydrazides with substituted aldehydes in polar aprotic solvents (e.g., DMSO) under acidic catalysis (e.g., glacial acetic acid) yields triazolone derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMSO), stoichiometry of reagents, and reflux duration. demonstrates a 65% yield using DMSO and 18-hour reflux, while achieved improved purity via n-butanol and hydrazine hydrate under controlled pH .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : Proton and carbon NMR identify substituent positions and hydrogen bonding interactions (e.g., NH protons in the 8–10 ppm range).
- HPLC-MS : Used to confirm molecular ion peaks and monitor reaction progress (e.g., Agilent 6120 MS with ESI ionization in ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles and intermolecular interactions in ).
- FT-IR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms for triazolone derivative formation be elucidated, particularly in cyclization steps?
- Methodological Answer : Mechanistic studies involve:
- Isolation of intermediates : Use TLC or HPLC to track intermediates (e.g., hydrazide precursors in ).
- Kinetic profiling : Monitor reaction rates under varying temperatures and pH.
- Computational modeling : DFT calculations to map energy barriers for cyclization steps. highlights the role of hydrazine hydrate in facilitating nucleophilic attack during ring closure .
Q. What strategies are recommended for resolving contradictions in reported biological activities of triazolone derivatives?
- Methodological Answer : Contradictions may arise from structural variability (e.g., substituent effects) or assay conditions. To address this:
- Standardize bioassays : Use consistent microbial strains (e.g., E. coli or S. aureus) and minimum inhibitory concentration (MIC) protocols.
- SAR studies : Compare derivatives with systematic substituent changes (e.g., links 4-hydroxybenzyl groups to enhanced anti-inflammatory activity).
- Control experiments : Validate purity via HPLC to rule out impurity-driven activity .
Q. How do structural modifications (e.g., alkylation or aryl substitution) impact the physicochemical and biological properties of triazolone derivatives?
- Methodological Answer :
- Alkylation : Increases lipophilicity, enhancing membrane permeability (e.g., methyl groups in improve bioavailability).
- Aryl substitution : Electron-withdrawing groups (e.g., nitro in ) may enhance antimicrobial activity but reduce solubility.
- Crystallography : shows that hydrogen-bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice and influence solubility .
Q. What methodologies are effective in optimizing reaction yields for triazolone derivatives under green chemistry principles?
- Methodological Answer :
- Solvent selection : Replace DMSO with ethanol/water mixtures to reduce toxicity (e.g., uses n-butanol with 80% recovery).
- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (noted in for rapid cyclization).
- Waste management : Follow protocols in for segregating and treating hazardous byproducts (e.g., chlorinated intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
